molecular formula C11H19NO4 B14908698 (1S,2S)-1-((Tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylic acid

(1S,2S)-1-((Tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylic acid

Cat. No.: B14908698
M. Wt: 229.27 g/mol
InChI Key: QUJJZDFGKLKCJR-CPCISQLKSA-N
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Description

(1S,2S)-1-((Tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylic acid is a chiral compound with significant applications in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group and the cyclopropane ring structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-((Tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Amino Group Protection: The amino group is protected by reacting with Boc2O to form the Boc-protected amine.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group . This method offers advantages in terms of scalability, efficiency, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amines or thiols.

Scientific Research Applications

(1S,2S)-1-((Tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-((Tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical reactions, preventing unwanted side reactions. The cyclopropane ring provides structural rigidity, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-((Tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylic acid: The enantiomer of the compound, with similar properties but different stereochemistry.

    (1S,2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid: Lacks the Boc protecting group, leading to different reactivity.

    (1S,2S)-1-((Tert-butoxycarbonyl)amino)-2-methylcyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

The unique combination of the Boc protecting group and the cyclopropane ring in (1S,2S)-1-((Tert-butoxycarbonyl)amino)-2-ethylcyclopropane-1-carboxylic acid provides distinct advantages in terms of stability, reactivity, and versatility in organic synthesis.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

(1S,2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H19NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-,11-/m0/s1

InChI Key

QUJJZDFGKLKCJR-CPCISQLKSA-N

Isomeric SMILES

CC[C@H]1C[C@]1(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC1CC1(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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